(-)-Conduritol B is a naturally occurring compound that belongs to the class of conduritols, which are sugar alcohol derivatives. It is characterized by its unique bicyclic structure and has garnered attention due to its biological activities, particularly as an inhibitor of glycosidases. The compound is particularly relevant in the context of studying genetic disorders such as Gaucher disease, where it serves as a potential therapeutic agent.
(-)-Conduritol B is derived from myo-inositol, a six-carbon cyclic sugar alcohol. It is classified under the category of polyols and is recognized for its role in various biochemical processes. The compound has been isolated from natural sources and synthesized via various chemical methods, highlighting its significance in organic chemistry and biochemistry.
The synthesis of (-)-Conduritol B has been explored through multiple methodologies. One notable approach involves the use of myo-inositol as a starting material, which undergoes several chemical transformations to yield the desired product.
The molecular structure of (-)-Conduritol B features a bicyclic framework with multiple hydroxyl groups. Its chemical formula is C6H10O6, indicating the presence of six carbon atoms, ten hydrogen atoms, and six oxygen atoms.
The stereochemistry of (-)-Conduritol B is crucial for its biological activity, with specific configurations at the hydroxyl-bearing carbons influencing its interaction with enzymes.
(-)-Conduritol B participates in various chemical reactions, primarily involving glycosidases. Its mechanism of action includes:
The mechanism by which (-)-Conduritol B exerts its inhibitory effects involves binding to the active sites of glycosidases, thus preventing substrate access and subsequent enzymatic activity.
(-)-Conduritol B has significant applications in scientific research:
The synthesis of (-)-Conduritol B Epoxide (CBE), a potent mechanism-based inhibitor of glycosidases, has evolved significantly since its initial identification. Early routes relied on functional group transformations of naturally occurring cyclitols. McCasland’s 1953 synthesis from myo-inositol involved bromination-dehydrohalogenation sequences, but suffered from low regiocontrol and poor scalability [1] [7]. A breakthrough came in 1970 with Nagabhushan’s thiocarbonate-mediated deoxygenation strategy, which provided improved access to the conduritol B core but still yielded racemic material [1].
The demand for enantiopure CBE drove the development of asymmetric syntheses. Vogel’s "naked sugar" approach (1995) enabled access to chiral building blocks via Diels-Alder reactions, while Hudlicky’s microbial dihydroxylation of bromobenzene (1993) using Pseudomonas putida provided enantiomerically pure cyclohexadiene diols as pivotal intermediates [1] [2]. Modern routes leverage stereospecific epoxidations of (-)-conduritol B derivatives. For example, Balci’s photooxygenation of trans-benzenediacetate (1990) established a stereocontrolled pathway to the epoxide with defined configuration [7].
Table 1: Evolution of Key Synthetic Approaches to (-)-Conduritol B Epoxide
Year | Investigator | Key Strategy | Enantiocontrol | Overall Yield |
---|---|---|---|---|
1953 | McCasland | myo-Inositol functionalization | Racemic | <10% |
1970 | Nagabhushan | Thiocarbonate deoxygenation | Racemic | 25–30% |
1990 | Balci | Photooxygenation of dienes | Enantioselective | 35–40% |
1993 | Hudlicky | Microbial dihydroxylation | >99% ee | 50–55% |
2000 | D’Accolti | Ramberg-Bäcklund rearrangement | >98% ee | 45% |
The cyclohexenetetrol scaffold of (-)-conduritol B requires precise stereochemical control across four chiral centers. Three dominant strategies have emerged:
Carbohydrate-Based Chirality Transfer: D-Mannitol serves as a common precursor due to its C₂ symmetry. D’Accolti (2000) demonstrated a sulfur-assisted Ramberg-Bäcklund rearrangement converting a D-mannitol-derived thiepane into the cyclohexene ring with retention of stereochemistry, yielding (-)-conduritol F and B derivatives in >98% ee [5]. This approach efficiently transfers the sugar’s chirality to the cyclitol core.
Asymmetric Dihydroxylation: Sharpless asymmetric dihydroxylation (AD) of 1,3-cyclohexadienes allows installation of syn-diols. When combined with enzymatic resolution, AD delivers enantiopure dihydroxylated intermediates essential for conduritol synthesis [8]. For instance, AD of benzodihydropyrans followed by acid-catalyzed rearrangement provides access to conduritol B with 97% ee.
Transition Metal-Catalyzed Cyclization: Ruthenium-catalyzed [2+2+2] alkyne cyclotrimerization generates functionalized cyclohexenes with defined stereochemistry. Trost’s work (2003) used β-hydroxy silanes as stereodirecting groups to construct the conduritol skeleton with full control over relative stereochemistry [8].
Selective manipulation of (-)-conduritol B’s four hydroxyl groups enables access to bioactive derivatives:
Epoxide Formation: Treatment of (-)-conduritol B with dimethyldioxirane (DMDO) under kinetic control yields the corresponding α-epoxide (CBE) regioselectively. This exploits the heightened nucleophilicity of the allylic C3-OH group [3] [9].
Aminoconduritols: Mitsunobu inversion of C1-OH with phthalimide introduces nitrogen functionality. Subsequent hydrazinolysis affords 1-amino-conduritol B, a potent glycosidase inhibitor. The C1/C2 diaxial configuration in conduritol B directs nucleophilic substitution at C1 [1].
Selenoconduritols: Chemoenzymatic routes provide access to selenium analogs. Fermentation of bromobenzene with P. putida F39/D yields chiral diol intermediates, which undergo epoxidation and selenolysis to form 6-selenyl-conduritol B derivatives exhibiting antimicrobial activity against B. subtilis [2].
Table 2: Regioselective Functionalization Products from (-)-Conduritol B
Derivative | Reagents/Conditions | Regioselectivity Driver | Application |
---|---|---|---|
Conduritol B Epoxide | DMDO, CH₂Cl₂, −40°C | Allylic OH activation | Glucocerebrosidase inhibition |
1-Amino-conduritol B | 1) Phthalimide/PPh₃/DIAD; 2) N₂H₄ | Diaxial OH stereochemistry | Glycosidase inhibition |
6-Deoxy-6-selenyl | m-CPBA → PhSeNa | Epoxide ring regiochemistry | Antimicrobial agents |
Tetra-O-benzoyl | BzCl, pyridine (excess) | None (global protection) | Synthetic intermediate |
Desymmetrization of meso-conduritols or prochiral intermediates provides efficient access to enantiopure (-)-conduritol B:
Enzymatic Desymmetrization: Lipase-catalyzed (e.g., Candida antarctica Lipase B) transesterification of meso-conduritol A tetraacetate selectively hydrolyzes the C1 acetate, yielding chiral monoacetate precursors to conduritol B in >95% ee [1].
Chiral Auxiliary-Mediated Ring Opening: meso-Epoxides undergo titanium-TADDOLate-catalyzed asymmetric ring opening with trimethylsilyl azide. This converts symmetric epoxides into azido alcohols with 92% ee, which are advanced to (-)-conduritol B via reduction and cyclization [5].
Dynamic Kinetic Resolution: Palladium-catalyzed allylic amination of cyclohexadienediol diacetates racemizes the substrate in situ while chiral ligands (e.g., (R)-BINAP) direct nucleophilic attack to afford enantioenriched aminoconduritols [1].
Biocatalysis enables efficient synthesis of (-)-conduritol B and inositol derivatives from achiral precursors:
Whole-Cell Biotransformation: Recombinant E. coli expressing toluene dioxygenase oxidizes bromobenzene to (1R,2S)-cyclohexa-3,5-diene-1,2-diol with >99% ee. This diol undergoes chemical transformations (e.g., epoxidation, dihydroxylation) to afford (-)-conduritol B in 5 steps with 40% overall yield [2] [6].
Desymmetrizing Dihydroxylation: Recombinant sucrose phosphorylase catalyzes the regioselective glucosylation of rac-3-hydroxy-β-lactams. The enzymatic step introduces chirality, enabling subsequent ring-closing metathesis to form the conduritol core with diastereomeric ratios >20:1 [6].
Cyclitol Library Synthesis: Combining enzymatic dihydroxylation with chemical diversification allows rapid generation of conduritol libraries. For example, microbial diol intermediates undergo site-selective sulfonylation, epoxidation, or azidolysis to produce conduramines, aminoconduritols, and halogenated analogs for biological screening [2] [8].
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0